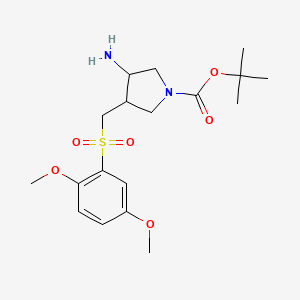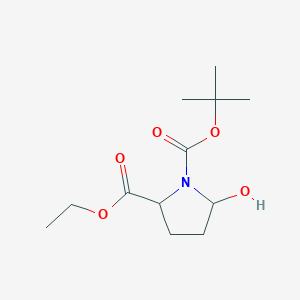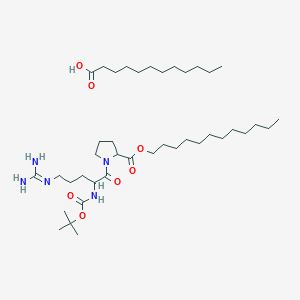
Boc-arg-pro-lauryl ester laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-arg-pro-lauryl ester laurate: is a synthetic peptide compound that has garnered attention for its unique properties and potential applications in various fields. It is composed of a sequence of amino acids, specifically Boc-L-arginine, L-proline, and lauryl ester laurate. This compound is known for its ability to self-assemble into micelles, making it a valuable candidate for drug delivery systems and other biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-arg-pro-lauryl ester laurate is typically synthesized using solution-phase methods. The synthesis involves the protection of the amino groups with a Boc (tert-butoxycarbonyl) group, followed by the coupling of the amino acids in the desired sequence. The final step involves the esterification of the peptide with lauric acid to form the lauryl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and purification techniques such as column chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-arg-pro-lauryl ester laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the peptide’s structure.
Substitution: The ester group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Boc-arg-pro-lauryl ester laurate is used as a model compound for studying peptide self-assembly and micelle formation. Its ability to form micelles makes it a valuable tool for investigating drug delivery systems .
Biology: In biological research, this compound is studied for its anticoagulant and fibrinolytic activities. It has shown potential in preventing blood clot formation and promoting the breakdown of existing clots .
Medicine: In medicine, this compound is explored for its potential as a drug delivery vehicle. Its micelle-forming properties enable it to encapsulate and deliver therapeutic agents to specific targets in the body .
Industry: In the industrial sector, this compound is used in the development of surfactants and emulsifiers. Its unique structure allows it to stabilize emulsions and improve the solubility of hydrophobic compounds .
Wirkmechanismus
The mechanism of action of Boc-arg-pro-lauryl ester laurate involves its ability to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The compound’s anticoagulant activity is attributed to its interaction with thrombin, inhibiting its activity and preventing blood clot formation .
Vergleich Mit ähnlichen Verbindungen
- Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate
- Boc-L-Arg-L-Pro-stearyl ester stearate
Comparison: Boc-arg-pro-lauryl ester laurate is unique due to its specific amino acid sequence and lauryl ester group. Compared to Boc-L-Arg-L-Pro-L-Pro-lauryl ester laurate, it has a simpler structure, which may influence its self-assembly and biological activities. Boc-L-Arg-L-Pro-stearyl ester stearate, on the other hand, has a longer fatty acid chain, which can affect its micelle-forming properties and interactions with biological targets .
Eigenschaften
Molekularformel |
C40H77N5O7 |
|---|---|
Molekulargewicht |
740.1 g/mol |
IUPAC-Name |
dodecanoic acid;dodecyl 1-[5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
FWDBBWXLYJBEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


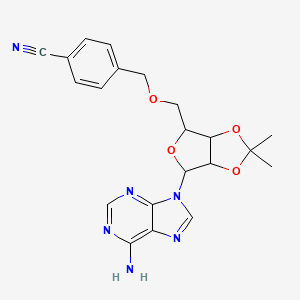
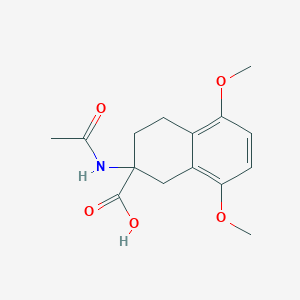
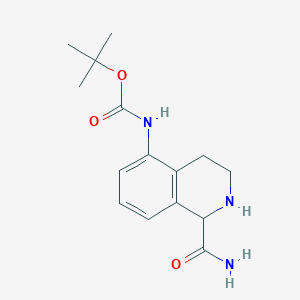
![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15094420.png)
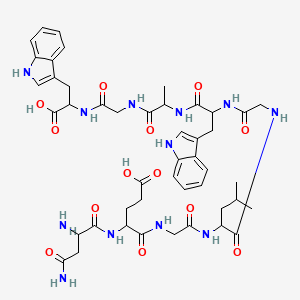

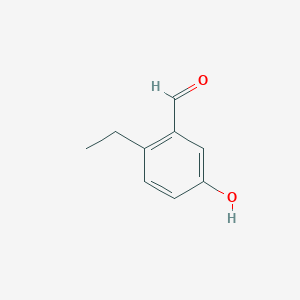
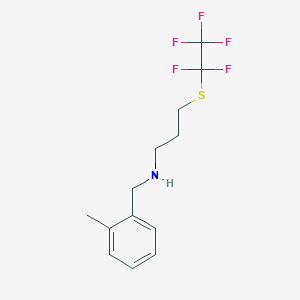
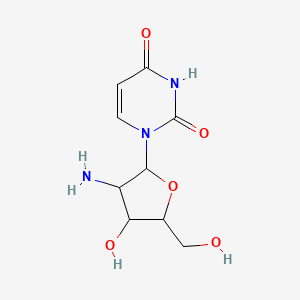
![[4-(3-Ethoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B15094469.png)
![N-[8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B15094481.png)
![5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B15094483.png)
